1-Boc-6-hydroxy-1-azaspiro[3.3]heptane
Description
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a spirocyclic compound featuring a seven-membered ring system with a nitrogen atom (aza) and a hydroxyl (-OH) group at the 6-position. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is synthesized via reduction of a ketone precursor (tert-butyl-6-oxo-2-azaspiro[3.3]heptan-2-carboxylate) using NaBH₄, yielding the hydroxyl intermediate, followed by Boc protection . Its structural rigidity and functional groups make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHBQKHQHYPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130100 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-19-1 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following spirocyclic analogs share the [3.3]heptane core but differ in heteroatom composition, substituents, and applications:
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Heteroatom Effects : Replacement of nitrogen with oxygen (e.g., 6-Oxa-1-azaspiro[3.3]heptane) reduces basicity and alters ring strain, impacting reactivity in nucleophilic substitutions . Sulfur/selenium analogs (e.g., 2-Thia-6-selenaspiro[3.3]heptane) exhibit distinct electronic profiles due to larger atomic radii and polarizability, enhancing metal-ligand interactions .
- Substituent Influence : The Boc group in this compound stabilizes the amine against undesired reactions, while the hydroxyl group enables further derivatization (e.g., tosylation or iodination) . In contrast, methoxy or oxalate substituents modify solubility and target binding .
Physicochemical Properties
- Melting Points: Boc-protected derivatives (e.g., this compound) typically exhibit higher melting points (>85°C) due to crystalline stability, whereas non-protected analogs like 6-Oxa-1-azaspiro[3.3]heptane are often oils or low-melting solids .
- NMR Shifts : The Boc group in this compound results in distinct tert-butyl signals at δ 0.97 ppm (¹H) and 23.1 ppm (¹³C), absent in unprotected analogs . Oxygen-containing spirocycles (e.g., 2-Oxa-6-azaspiro[3.3]heptane) show characteristic ether proton resonances near δ 4.87 ppm .
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